molecular formula C10H17NO2 B13247950 (Furan-2-ylmethyl)(4-methoxybutyl)amine

(Furan-2-ylmethyl)(4-methoxybutyl)amine

Cat. No.: B13247950
M. Wt: 183.25 g/mol
InChI Key: LTAHVQIRKZTOHV-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(4-methoxybutyl)amine is an organic compound with the molecular formula C10H17NO2. It features a furan ring, a methoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-ylmethyl)(4-methoxybutyl)amine typically involves the reaction of furan-2-carboxaldehyde with 4-methoxybutylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent such as ethyl acetate to optimize yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for furan derivatives. This method uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: (Furan-2-ylmethyl)(4-methoxybutyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Furan-2-ylmethyl)(4-methoxybutyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(4-methoxybutyl)amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: (Furan-2-ylmethyl)(4-methoxybutyl)amine is unique due to its combination of a furan ring, a methoxy group, and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxybutan-1-amine

InChI

InChI=1S/C10H17NO2/c1-12-7-3-2-6-11-9-10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3

InChI Key

LTAHVQIRKZTOHV-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=CO1

Origin of Product

United States

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